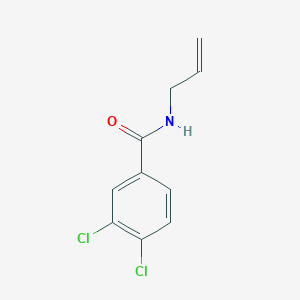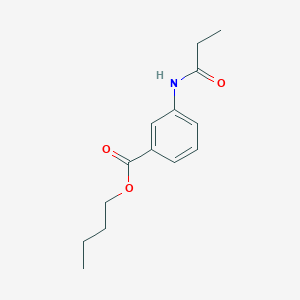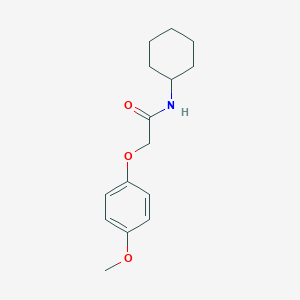
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide, also known as CMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-2-propoxybenzamide is not fully understood. However, it has been reported to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) activities. N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a rat model of carrageenan-induced paw edema. N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has also been reported to decrease the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in a rat model of acetic acid-induced writhing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-2-propoxybenzamide in lab experiments is its high yield of synthesis, which makes it readily available for use. However, one limitation is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-propoxybenzamide. One direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to study its potential use in the treatment of inflammatory and pain-related disorders. Additionally, more research is needed to determine its toxicity and side effects in order to fully understand its potential therapeutic applications.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been synthesized using several methods, including the reaction of 5-chloro-2-methylaniline with 2-propoxybenzoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 5-chloro-2-methylaniline with 2-propoxybenzoyl chloride in the presence of triethylamine. Both methods have been reported to yield N-(5-chloro-2-methylphenyl)-2-propoxybenzamide in good to excellent yields.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In one study, N-(5-chloro-2-methylphenyl)-2-propoxybenzamide was found to inhibit the growth of human cervical cancer cells by inducing apoptosis. Another study reported that N-(5-chloro-2-methylphenyl)-2-propoxybenzamide exhibited anti-inflammatory and analgesic effects in a rat model of carrageenan-induced paw edema and acetic acid-induced writhing, respectively.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-3-10-21-16-7-5-4-6-14(16)17(20)19-15-11-13(18)9-8-12(15)2/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Clé InChI |
XWYDTSNFBMTFHD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



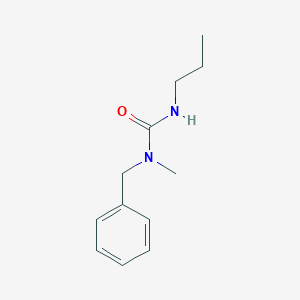
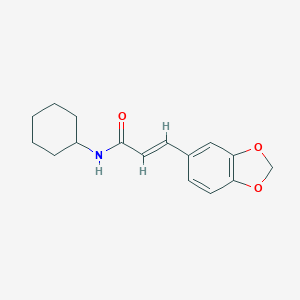
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

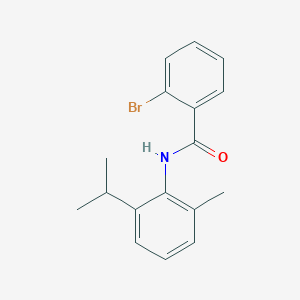
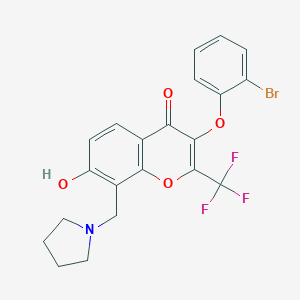
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
